1-(3-Methylphenyl)propane-1,3-diol
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Overview
Description
1-(3-Methylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3-methylphenyl group and two hydroxyl groups at the 1 and 3 positions. This compound is a member of the class of diols, which are known for their versatile chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired diol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methylbenzaldehyde in the presence of a diol precursor. This method ensures high yield and purity of the final product. Additionally, biotechnological routes using genetically modified microorganisms have been explored for sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 1-(3-methylphenyl)propane.
Substitution: Formation of 1-(3-methylphenyl)propyl halides or esters.
Scientific Research Applications
1-(3-Methylphenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-(3-Methylphenyl)propane-1,3-diol can be compared with other similar compounds, such as:
2-Methyl-1,3-propanediol: Similar in structure but with a methyl group at the 2-position, leading to different reactivity and applications.
1,3-Propanediol: Lacks the aromatic ring, resulting in distinct chemical properties and uses.
2-(4-Methylphenyl)propane-1,3-diol: Similar aromatic substitution but with the methyl group at the 4-position, affecting its chemical behavior.
Properties
CAS No. |
51699-43-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |
InChI Key |
UZOYKBBAMVVEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCO)O |
Origin of Product |
United States |
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